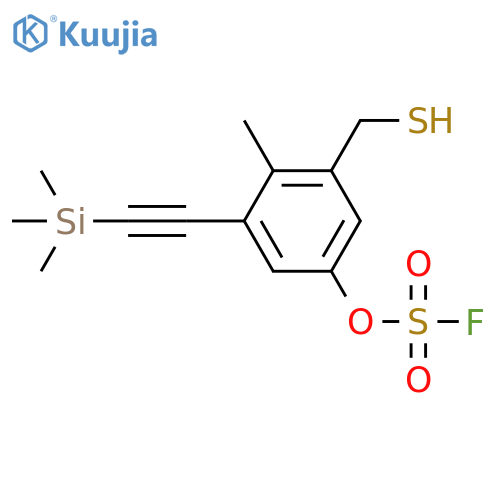Cas no 2418714-73-3 (4-methyl-3-(sulfanylmethyl)-5-2-(trimethylsilyl)ethynylphenyl sulfurofluoridate)

4-methyl-3-(sulfanylmethyl)-5-2-(trimethylsilyl)ethynylphenyl sulfurofluoridate 化学的及び物理的性質
名前と識別子
-
- 4-methyl-3-(sulfanylmethyl)-5-[2-(trimethylsilyl)ethynyl]phenyl sulfurofluoridate
- EN300-26627886
- 2418714-73-3
- 4-methyl-3-(sulfanylmethyl)-5-2-(trimethylsilyl)ethynylphenyl sulfurofluoridate
-
- インチ: 1S/C13H17FO3S2Si/c1-10-11(5-6-20(2,3)4)7-13(8-12(10)9-18)17-19(14,15)16/h7-8,18H,9H2,1-4H3
- InChIKey: WWSSJQDJRHVZCU-UHFFFAOYSA-N
- ほほえんだ: SCC1C=C(C=C(C#C[Si](C)(C)C)C=1C)OS(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 332.03724144g/mol
- どういたいしつりょう: 332.03724144g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 495
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.8Ų
4-methyl-3-(sulfanylmethyl)-5-2-(trimethylsilyl)ethynylphenyl sulfurofluoridate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26627886-1.0g |
4-methyl-3-(sulfanylmethyl)-5-[2-(trimethylsilyl)ethynyl]phenyl sulfurofluoridate |
2418714-73-3 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
| Enamine | EN300-26627886-1g |
4-methyl-3-(sulfanylmethyl)-5-[2-(trimethylsilyl)ethynyl]phenyl sulfurofluoridate |
2418714-73-3 | 1g |
$0.0 | 2023-09-12 |
4-methyl-3-(sulfanylmethyl)-5-2-(trimethylsilyl)ethynylphenyl sulfurofluoridate 関連文献
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
4-methyl-3-(sulfanylmethyl)-5-2-(trimethylsilyl)ethynylphenyl sulfurofluoridateに関する追加情報
Introduction to 4-methyl-3-(sulfanylmethyl)-5-2-(trimethylsilyl)ethynylphenyl sulfurofluoridate (CAS No. 2418714-73-3) and Its Applications in Modern Chemical Biology
The compound 4-methyl-3-(sulfanylmethyl)-5-2-(trimethylsilyl)ethynylphenyl sulfurofluoridate, identified by the CAS number 2418714-73-3, represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This specialized molecule has garnered significant attention in recent years due to its unique structural features and potential applications in drug discovery and molecular imaging. The presence of a sulfurofluoridate moiety, combined with an ethynyl group and a trimethylsilyl substituent, endows this compound with distinctive chemical properties that make it particularly valuable for developing novel therapeutic agents.
Recent advancements in the field of chemical biology have highlighted the importance of functionalized aromatic compounds in modulating biological pathways. The 4-methyl-3-(sulfanylmethyl)-5-2-(trimethylsilyl)ethynylphenyl sulfurofluoridate structure exemplifies how strategic incorporation of sulfur, fluorine, and silicon atoms can enhance the bioactivity of a molecule. These elements not only improve metabolic stability but also facilitate interactions with biological targets, making this compound a promising candidate for further exploration in medicinal chemistry.
In particular, the sulfurofluoridate group is known for its ability to participate in diverse chemical reactions, including nucleophilic substitution and cross-coupling reactions, which are fundamental to modern synthetic methodologies. This reactivity allows researchers to derivatize the compound into more complex structures, enabling the creation of libraries of bioactive molecules for high-throughput screening. The trimethylsilyl (TMS) group further contributes to the compound's versatility by providing a protective effect against unwanted side reactions while maintaining overall structural integrity.
One of the most compelling aspects of 4-methyl-3-(sulfanylmethyl)-5-2-(trimethylsilyl)ethynylphenyl sulfurofluoridate is its potential application in photopharmacology, an emerging discipline that leverages light-sensitive compounds to modulate biological processes with high precision. The ethynyl substituent can be used to link the molecule to photosensitizers or fluorescent dyes, enabling researchers to design probes for real-time imaging of cellular processes. Such applications are particularly relevant in oncology, where targeted drug delivery systems are being developed to enhance therapeutic efficacy while minimizing side effects.
Moreover, the compound's structural features make it an attractive scaffold for developing kinase inhibitors, which are critical in treating a wide range of diseases, including cancer and inflammatory disorders. The sulfanylmethyl group can serve as a hinge-binding motif, interacting with specific residues in protein active sites. This interaction mode has been successfully exploited in numerous drug candidates that have advanced into clinical trials. By incorporating additional functional groups or modifications, researchers can fine-tune the binding affinity and selectivity of 4-methyl-3-(sulfanylmethyl)-5-2-(trimethylsilyl)ethynylphenyl sulfurofluoridate, further expanding its therapeutic potential.
Recent studies have also explored the use of this compound in developing novel antiviral agents. The ability of sulfur-containing heterocycles to interfere with viral replication has been well-documented, and the unique electronic properties of the trimethylsilyl group may enhance binding interactions with viral proteases or polymerases. Preliminary computational studies suggest that modifications to the phenyl ring could improve pharmacokinetic profiles, making this compound a promising candidate for further development.
The synthesis of 4-methyl-3-(sulfanylmethyl)-5-2-(trimethylsilyl)ethynylphenyl sulfurofluoridate presents both challenges and opportunities for synthetic chemists. The multi-step process requires careful optimization to ensure high yields and purity. Key steps include the introduction of the ethynyl group via Sonogashira coupling, followed by functionalization with the sulfurofluoridate moiety through controlled fluorination reactions. Advances in catalytic systems have made these transformations more efficient and scalable, paving the way for large-scale production.
In conclusion, 4-methyl-3-(sulfanylmethyl)-5-2-(trimethylsilyl)ethynylphenyl sulfurofluoridate (CAS No. 2418714-73-3) is a versatile and innovative compound with significant potential in pharmaceutical research and development. Its unique structural features enable applications across multiple disciplines, including photopharmacology, kinase inhibition, and antiviral therapy. As synthetic methodologies continue to evolve, it is likely that this compound will play an increasingly important role in advancing our understanding of biological processes and developing next-generation therapeutics.
2418714-73-3 (4-methyl-3-(sulfanylmethyl)-5-2-(trimethylsilyl)ethynylphenyl sulfurofluoridate) 関連製品
- 1379191-77-1(4-Amino-3-(propylamino)benzoic acid)
- 1945-71-7(N-{1-(carbamimidamidoimino)propan-2-ylideneamino}guanidine hydrochloride)
- 2649075-74-9(2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene)
- 1806996-00-8(3-(Difluoromethyl)-5-fluoro-6-hydroxy-2-methoxypyridine)
- 1251557-07-9(2-ethoxy-N-{1-3-(4-fluorophenyl)-1H-pyrazole-4-carbonylpiperidin-4-yl}benzamide)
- 1696588-54-1([2-(3,5-Difluorophenyl)cyclopropyl]methanol)
- 1429238-87-8(7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile)
- 1850923-88-4(3-(3-Iodothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine)
- 2680660-50-6(tert-butyl N-1-cyano-2-(dimethylamino)-1-methylethylcarbamate)
- 1804200-76-7(2-Methyl-5-(3-oxopropyl)phenylacetic acid)




